3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
Overview
Description
3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid is a complex organic compound that features a benzoxazole ring fused with a trifluoromethyl group and a hydroxybutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid typically involves the condensation of 2-aminophenol with trifluoroacetic acid derivatives under controlled conditions. One common method includes the use of a catalytic amount of a strong acid, such as sulfuric acid, to facilitate the cyclization reaction, forming the benzoxazole ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts, such as metal-organic frameworks or nanocatalysts, can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The benzoxazole ring can be reduced under specific conditions to form a dihydrobenzoxazole derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of strong nucleophiles, such as organolithium or Grignard reagents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-oxobutanoic acid, while reduction of the benzoxazole ring can produce 3-(1,3-Dihydrobenzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid .
Scientific Research Applications
3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzoxazole ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog without the trifluoromethyl and hydroxybutanoic acid groups.
4,4,4-Trifluoro-3-hydroxybutanoic acid: Lacks the benzoxazole ring but retains the trifluoromethyl and hydroxybutanoic acid moieties.
2-Aminophenol: The precursor for benzoxazole synthesis, lacking the trifluoromethyl and hydroxybutanoic acid groups.
Uniqueness
3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid is unique due to the combination of the benzoxazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, lipophilicity, and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO4/c12-11(13,14)10(18,5-8(16)17)9-15-6-3-1-2-4-7(6)19-9/h1-4,18H,5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWVRLZLXCGRJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(CC(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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